molecular formula C12H10F6N4O5 B020213 (4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol CAS No. 101931-72-0

(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol

Cat. No.: B020213
CAS No.: 101931-72-0
M. Wt: 404.22 g/mol
InChI Key: ROFRLYREHGHRDM-SWNXQHNESA-N
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Description

5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is a synthetic compound characterized by the presence of multiple trifluoromethyl groups and a hydroxyl group on the pentanone backbone

Properties

CAS No.

101931-72-0

Molecular Formula

C12H10F6N4O5

Molecular Weight

404.22 g/mol

IUPAC Name

(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol

InChI

InChI=1S/C12H10F6N4O5/c1-6(5-10(23,11(13,14)15)12(16,17)18)19-20-8-3-2-7(21(24)25)4-9(8)22(26)27/h2-4,20,23H,5H2,1H3/b19-6-

InChI Key

ROFRLYREHGHRDM-SWNXQHNESA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O

Synonyms

5,5,5-Trifluoro-4-(trifluoromethyl)-4-hydroxy-2-pentanone 2,4-dinitrophenyl hydrazone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone typically involves the reaction of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
  • 4-(Trifluoromethyl)benzonitrile
  • 7-Hydroxy-4-(trifluoromethyl)coumarin
  • 2-Pentanone, 4-hydroxy-1-phenoxy-5,5,5-trifluoro-4-(trifluoromethyl)-

Uniqueness

5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is unique due to the presence of both trifluoromethyl and dinitrophenylhydrazone groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

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